Neurokinin A (4-10) is a peptide derived from the larger neurokinin A molecule, which is part of the tachykinin family of neuropeptides. This specific fragment is known for its biological activity, particularly as an agonist for the neurokinin-2 receptor. Neurokinin A (4-10) plays a significant role in various physiological processes, including pain perception, inflammation, and neurotransmission. It is primarily studied for its potential therapeutic applications in conditions such as asthma, irritable bowel syndrome, and other disorders involving tachykinin receptors.
Neurokinin A (4-10) is synthesized through chemical methods rather than being isolated from natural sources. It falls under the classification of neuropeptides and specifically belongs to the tachykinin family. This family includes other peptides like substance P and neurokinin B, each with distinct biological roles and receptor affinities.
The synthesis of Neurokinin A (4-10) typically employs solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. The process involves several key steps:
Neurokinin A (4-10) consists of a sequence of amino acids that contribute to its biological activity. The typical sequence includes:
The structure features critical residues that interact with the neurokinin-2 receptor, including a methionine that can be oxidized during chemical reactions, affecting its stability and activity.
Neurokinin A (4-10) can undergo several chemical reactions:
Common reagents used include hydrogen peroxide for oxidation, dithiothreitol for reduction, and various coupling agents for substitution reactions.
Neurokinin A (4-10) acts primarily through binding to the neurokinin-2 receptor, which is a G-protein-coupled receptor. Upon binding:
Neurokinin A (4-10) exhibits several notable physical and chemical properties:
These properties are critical for its applications in research and potential therapeutic uses .
Neurokinin A (4-10) has diverse applications in scientific research:
Neurokinin A(4–10) demonstrates potent and selective agonist activity at NK2 receptors across multiple experimental systems. The peptide fragment corresponds to amino acids 4–10 of full-length neurokinin A (His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂) with the sequence Asp-Ser-Phe-Val-Ala-Leu-Met-NH₂. The modified analog [βAla⁸]-neurokinin A(4–10) (MEN 10210) further enhances this selectivity profile through strategic amino acid substitution, replacing the valine residue at position 8 with β-alanine. This modification confers enhanced metabolic stability while preserving receptor recognition and activation capabilities [8].
Functional characterization reveals that neurokinin A(4–10) derivatives exhibit concentration-dependent contractile activity in isolated tissue preparations expressing NK2 receptors. In guinea pig bronchial and urinary bladder smooth muscle preparations, [βAla⁸]-neurokinin A(4–10) demonstrates a pD₂ value of 6.91, indicating significant potency at nanomolar concentrations. The selectivity profile is evidenced by its inability to activate NK1 or NK3 receptors at concentrations that produce robust NK2-mediated responses. This selectivity is further confirmed through comprehensive antagonist studies, where NK2-selective antagonists (e.g., GR-159897) completely abolish its effects, while NK1- or NK3-selective antagonists show minimal efficacy in blocking responses [2] [8].
Table 1: Functional Activity Profile of Neurokinin A(4–10) Analogs
Compound | Receptor Target | Functional Assay | Potency (pD₂/EC₅₀) | Selectivity Ratio |
---|---|---|---|---|
[βAla⁸]-NKA(4–10) | NK2R | Guinea pig bronchoconstriction | 6.91 | >1000 vs. NK1R/NK3R |
Neurokinin A (full) | NK2R/NK1R | Human bronchus contraction | 7.8 (NK2R) | 100 vs. NK1R |
Substance P | NK1R | IP₃ accumulation | 8.2 | >100 vs. NK2R |
The binding affinity landscape of neurokinin A(4–10) across the three neurokinin receptor subtypes reveals remarkable selectivity for NK2R. Comprehensive radioligand binding assays demonstrate that neurokinin A(4–10) exhibits approximately 100-fold higher affinity for NK2R compared to NK1R and NK3R. This selectivity profile stems from structural differences in receptor binding pockets, particularly the N-terminal domain and extracellular loops that recognize distinct regions of peptide ligands [5] [6].
The molecular basis for this selectivity lies in the "message-address" model of neurokinin receptor activation. While the conserved C-terminal motif (-Phe-Val-Gly-Leu-Met-NH₂) serves as the "message" domain responsible for receptor activation across all tachykinin receptors, the N-terminal region functions as the "address" domain conferring subtype specificity. Truncation of the first three amino acids in neurokinin A(4–10) significantly diminishes NK1R affinity due to loss of key interactions with extracellular loop 2 (ECL2) and transmembrane domains 4–6 of NK1R. Conversely, the truncated peptide maintains high affinity for NK2R because its ligand-binding pocket efficiently accommodates the shortened N-terminus through distinct interactions with ECL1 and ECL3 domains [5].
Table 2: Comparative Binding Affinities of Neurokinin A Fragments
Compound | NK1R Kᵢ (nM) | NK2R Kᵢ (nM) | NK3R Kᵢ (nM) | Selectivity Index (NK2R/NK1R) |
---|---|---|---|---|
Neurokinin A(4–10) | 420 ± 35 | 4.8 ± 0.7 | 380 ± 42 | 87.5 |
Neurokinin A (full) | 150 ± 18 | 2.1 ± 0.3 | 230 ± 27 | 71.4 |
[βAla⁸]-NKA(4–10) | 650 ± 58 | 3.2 ± 0.5 | 510 ± 49 | 203.1 |
Substance P | 0.5 ± 0.1 | 430 ± 39 | 620 ± 57 | 0.001 |
Activation of NK2 receptors by neurokinin A(4–10) initiates canonical Gq-mediated signaling pathways through coupling with Gαq/11 proteins. This coupling triggers phospholipase C-β (PLC-β) activation, leading to rapid inositol trisphosphate (IP₃) generation and subsequent mobilization of intracellular calcium stores. Studies in human airway smooth muscle cells demonstrate that neurokinin A(4–10) stimulates IP₃ accumulation within seconds of receptor engagement, with peak responses occurring at approximately 30 seconds post-stimulation. The IP₃-mediated calcium release from sarcoplasmic reticulum stores generates a characteristic transient calcium peak that initiates smooth muscle contraction [2] [3].
The calcium signaling cascade exhibits biphasic kinetics characterized by an initial transient phase followed by a sustained plateau phase. Pharmacological dissection reveals that the initial transient phase is predominantly mediated by IP₃ receptor activation, as evidenced by complete inhibition with the IP₃ receptor antagonist 2-aminoethoxydiphenyl borate (2-APB). In contrast, the sustained phase is primarily mediated by store-operated calcium entry (SOCE) through plasma membrane channels, as demonstrated by significant inhibition with SOCE blockers such as SKF-96365. This biphasic pattern ensures both rapid initiation and prolonged maintenance of cellular responses to neurokinin A(4–10) stimulation [2].
Beyond canonical Gq signaling, neurokinin A(4–10) exhibits signaling bias at NK2 receptors compared to full-length neurokinin A. While both peptides activate Gq-mediated IP₃-calcium pathways, neurokinin A(4–10) shows reduced efficacy in stimulating cAMP accumulation compared to the full-length peptide. This differential signaling bias is attributed to conformational constraints imposed by the truncated N-terminus, which favors stabilization of receptor conformations preferentially coupling to Gq over Gs proteins. Protein kinase C (PKC) activation further modulates this signaling bias by facilitating a switch between calcium and cAMP responses [3] [5].
Neurokinin receptors exist in multiple structurally distinct isoforms generated through alternative splicing, with significant implications for neurokinin A(4–10) signaling outcomes. The best-characterized isoforms include the full-length NK1R (407 amino acids) and a truncated variant (t-NK1R, 311 amino acids) that lacks the C-terminal domain responsible for G protein coupling, receptor internalization, and interaction with β-arrestins. Neurokinin A(4–10) exhibits differential functional coupling to these isoforms, with the full-length isoform demonstrating robust G protein activation and calcium mobilization, while the truncated isoform shows impaired signaling despite ligand binding [1] [7].
Structural studies reveal that neurokinin A(4–10) engages neurokinin receptors through a noncanonical binding mode compared to full-length peptides. Cryo-EM analyses of neurokinin receptor complexes demonstrate that the C-terminal region of neurokinin A(4–10) penetrates deeply into the transmembrane helical bundle, forming conserved interactions with residues in transmembrane domains 2, 3, 6, and 7 that are critical for receptor activation. However, the truncated N-terminus fails to establish stabilizing contacts with extracellular loops (particularly ECL2 and ECL3) that are essential for high-affinity binding and receptor subtype selectivity. This altered interaction pattern explains the reduced potency of neurokinin A(4–10) at NK1R compared to NK2R, as NK1R exhibits greater dependence on N-terminal peptide interactions for high-affinity binding [6] [7].
The functional consequences of isoform-specific interactions are particularly evident in cellular contexts co-expressing multiple receptor variants. In cells expressing both full-length and truncated NK1R isoforms, neurokinin A(4–10) elicits attenuated signaling responses compared to full-length agonists due to dominant-negative effects of the truncated isoform. This occurs through heterodimer formation between full-length and truncated isoforms, which impairs G protein coupling efficiency and reduces signaling potency. The expression ratio of full-length to truncated isoforms therefore serves as a critical determinant of cellular responsiveness to neurokinin A(4–10) across different tissue types [1] [7].
Table 3: Neurokinin A(4–10) Interaction with Neurokinin Receptor Isoforms
Receptor Isoform | Structural Features | Neurokinin A(4–10) Binding Affinity | Signaling Efficacy | Functional Outcome |
---|---|---|---|---|
NK1R full-length | 407 aa, intact C-terminal domain | Moderate (Kᵢ = 420 nM) | Robust Gq activation | Calcium mobilization, ERK phosphorylation |
NK1R truncated | 311 aa, C-terminal truncation | Moderate (Kᵢ = 380 nM) | Impaired Gq coupling | Ligand sequestration without signaling |
NK2R full-length | 398 aa, intact C-terminal domain | High (Kᵢ = 4.8 nM) | Robust Gq activation | Sustained calcium signaling, smooth muscle contraction |
NK3R full-length | 465 aa, glycosylated N-terminus | Low (Kᵢ = 380 nM) | Weak Gq activation | Minimal physiological response |
The glycosylation status of neurokinin receptors further modulates neurokinin A(4–10) interactions. Human NK2R contains two N-linked glycosylation sites (Asn-11 and Asn-19) that influence receptor trafficking and ligand binding. Enzymatic deglycosylation studies demonstrate that removal of these carbohydrate moieties significantly enhances neurokinin A(4–10) binding affinity and signaling potency, suggesting that glycosylation creates steric hindrance that partially occludes the ligand-binding pocket. This effect is particularly pronounced for truncated peptides like neurokinin A(4–10), which lack the N-terminal extension that helps overcome glycosylation-imposed accessibility constraints in full-length neurokinins [1].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0